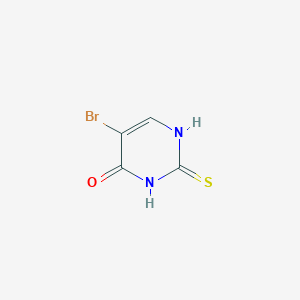

5-Bromo-2-thiouracil

Übersicht

Beschreibung

5-Bromo-2-thiouracil is a brominated derivative of uracil . It is known to incorporate into the growing melanin pigment of melanomas as false melanin precursors . It has been used as a promising agent for visualization of melanotic melanomas .

Synthesis Analysis

The synthesis of this compound involves reactions with thiourea in the presence of sodium ethoxide . It has been synthesized by the reactions of 4-methoxycoumarin and 3-chloro- and 3-bromo-4-methoxycoumarins .Molecular Structure Analysis

The molecular structure of this compound is similar to that of uracil, with a bromine atom replacing a hydrogen atom .Chemical Reactions Analysis

This compound predominantly captures low-energy electrons with kinetic energies near 0 eV . The abundance of bromine anions was rather low compared to a similar experiment with bromouracil .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the papers retrieved. For more detailed information, you may refer to chemical databases or resources .Wissenschaftliche Forschungsanwendungen

Melanoma Localization and Imaging

5-Bromo-2-thiouracil has been explored for its potential in melanoma localization and imaging. Derivatives of 2-thiouracil, such as this compound, are known to integrate into the melanin pigment of melanomas, acting as false melanin precursors. Research has shown that radioiodinated 5-iodo-2-thiouracil demonstrates promise for visualizing melanotic melanomas. Specifically, labeling 2-bromo-2-thiouracil with the positron-emitting isotope 76Br allows the use of positron emission tomography (PET) for superior spatial resolution and in vivo quantification of radioactivity concentration, which could be instrumental in cancer diagnosis and treatment planning (Tolmachev, Orlova, & Sundin, 2002).

Inhibition of Tumor Formation

Studies on the effects of this compound on tumor formation have shown that it can inhibit the formation of crown galls, a type of plant tumor caused by Agrobacterium tumefaciens. This inhibition is concentration-dependent, and the compound is effective in the early stages of infection. Such findings suggest a potential application in studying tumor formation and developing anti-tumor strategies (Bopp, 2005).

Synthesis of Derivatives for Antiproliferative Activity

Research into the synthesis of new derivatives of this compound has shown significant antiproliferative activity against various human cancer cell lines, including liver, colon, and breast cancer cells. These synthesized compounds, which include sulfonamides, methylmercapto derivatives, and hydrazones, have displayed moderate to strong growth inhibition, particularly against the liver HEPG2 cell line. Such results indicate a potential application in cancer therapy (Awad et al., 2015).

Antiviral Activities

2-Thiopyrimidine nucleoside analogues, including this compound derivatives, have been studied for their antiviral activities. These compounds have shown inhibitory activity against herpes simplex virus and varicella-zoster virus, suggesting their potential use in antiviral therapies (Shigeta et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMMVRSEVEBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

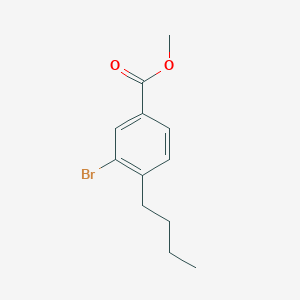

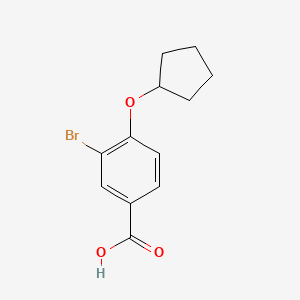

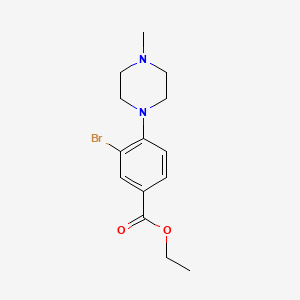

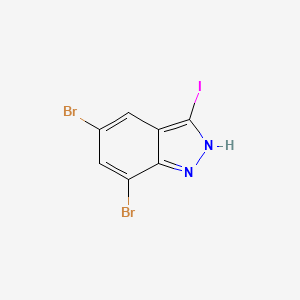

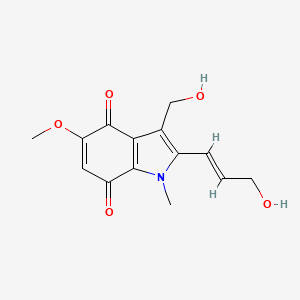

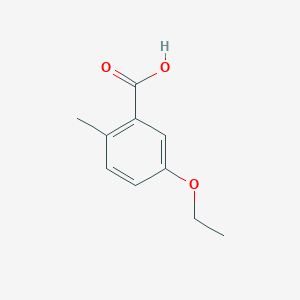

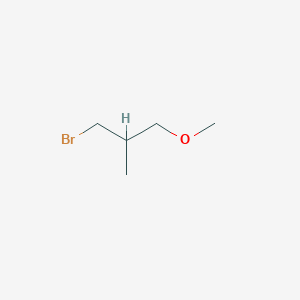

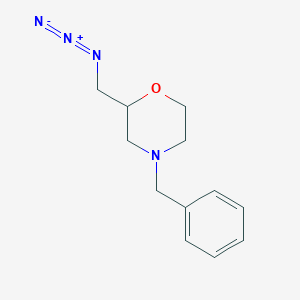

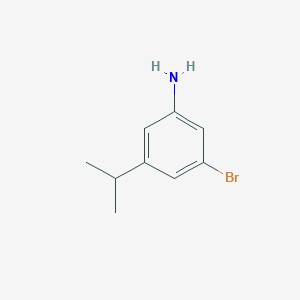

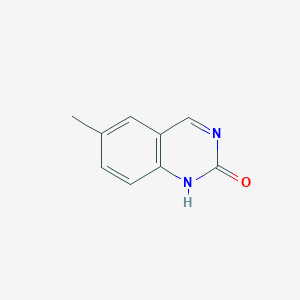

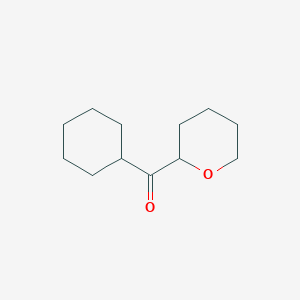

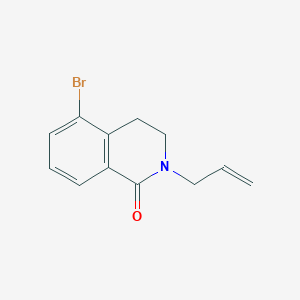

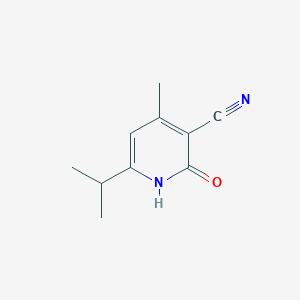

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3213919.png)